molecular formula C13H9BrClN3O3 B14227174 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea CAS No. 827325-69-9

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

Cat. No.: B14227174
CAS No.: 827325-69-9
M. Wt: 370.58 g/mol
InChI Key: SDDAUARQYMNCKA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with bromophenyl and chloronitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-nitroaniline in the presence of a suitable coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The urea backbone can be modified through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted urea derivatives.

    Substitution: Formation of various substituted phenylurea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-3-(4-chlorophenyl)urea
  • 1-(3-Bromophenyl)-3-(2-nitrophenyl)urea
  • 1-(4-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

Uniqueness

1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Properties

CAS No.

827325-69-9

Molecular Formula

C13H9BrClN3O3

Molecular Weight

370.58 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(5-chloro-2-nitrophenyl)urea

InChI

InChI=1S/C13H9BrClN3O3/c14-8-2-1-3-10(6-8)16-13(19)17-11-7-9(15)4-5-12(11)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

SDDAUARQYMNCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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